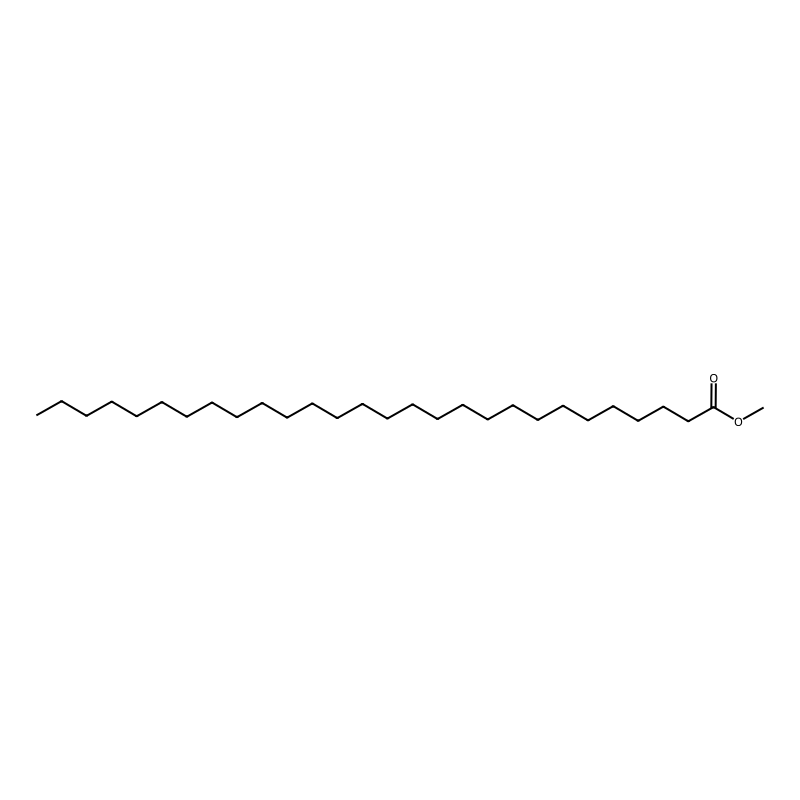

Methyl octacosanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Methyl octacosanoate has been reported in Phyllanthus urinaria and Ocotea porosa with data available.

Methyl octacosanoate (CAS 55682-92-3) is a high-purity, saturated very-long-chain fatty acid methyl ester (VLC-FAME). As a C28 methyl ester, it exists as a waxy, crystalline solid at room temperature with a distinct melting point between 67-69 °C. This compound serves as a crucial high-purity analytical standard for gas chromatography (GC) and a precursor in chemical synthesis. Its primary procurement-relevant attributes are defined by its specific chain length, which dictates its thermal properties, chromatographic behavior, and suitability as a chemical intermediate compared to other fatty acid derivatives.

Substitution of Methyl octacosanoate with near-chain-length analogs (e.g., methyl hexacosanoate, C26) or more common, shorter-chain FAMEs (e.g., methyl stearate, C18) is impractical for precision applications. Physical properties such as melting point, thermal stability, and chromatographic retention time are directly dependent on the specific C28 acyl chain length. Furthermore, substituting with the parent free fatty acid, octacosanoic acid, introduces significant processability challenges; the free acid has a higher melting point, lower solubility in common non-polar organic solvents, and different chemical reactivity due to its acidic proton, complicating its use in sensitive synthesis pathways and formulations.

Precise High-Temperature Phase Transition for Thermal Energy Storage Applications

Methyl octacosanoate exhibits a sharp, well-defined melting point at 67-69 °C, positioning it for high-temperature phase change material (PCM) applications. This is significantly higher than common shorter-chain methyl esters like methyl stearate (C18), which melts around 38-40 °C. The melting point of fatty acid esters is strongly correlated with acyl chain length, making precise selection critical for achieving a target operational temperature in thermal storage systems. Organic PCMs like fatty acid esters are valued for their high latent heat of fusion and thermal stability over repeated cycles.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 67-69 °C |

| Comparator Or Baseline | Methyl Stearate (C18:0 FAME): ~38-40 °C |

| Quantified Difference | ~29-30 °C higher melting point |

| Conditions | Standard atmospheric pressure. |

For designing thermal energy storage systems, selecting this compound allows for a stable operational temperature window near 68°C, which shorter-chain, more common esters cannot provide.

Improved Handling and Solubility Profile Over Parent Carboxylic Acid

As a methyl ester, Methyl octacosanoate offers significant processability advantages over its parent, octacosanoic acid. The ester form has a lower melting point (67-69 °C) compared to the free acid (~90 °C), simplifying melting and handling in non-aqueous synthetic and formulation workflows. Furthermore, the ester is significantly more soluble in non-polar solvents like DMF and ethanol (25 mg/mL) and has very low water solubility, whereas the free acid's carboxyl group imparts different solubility characteristics and potential for unwanted acid-base side reactions. This makes the methyl ester a more compatible precursor for subsequent reactions like transesterifications or reductions where a free proton is undesirable.

| Evidence Dimension | Melting Point (°C) & Solubility |

| Target Compound Data | Melting Point: 67-69 °C; Soluble in Ethanol (25 mg/mL), DMF (25 mg/mL) |

| Comparator Or Baseline | Octacosanoic Acid (C28:0 Acid): Melting Point: ~90 °C; Different solubility profile, pKa ~4.95 |

| Quantified Difference | ~22 °C lower melting point; absence of acidic proton enhances compatibility in specific organic reactions. |

| Conditions | Standard laboratory conditions. |

Procuring the methyl ester form reduces energy costs for melting and avoids potential process complications and side-reactions associated with the free carboxylic acid.

Defined Chromatographic Retention for Use as an Analytical Standard

High-purity Methyl octacosanoate is essential as an analytical standard for the identification and quantification of very-long-chain fatty acids (VLCFAs) by gas chromatography (GC). In GC analysis of FAMEs, retention time increases predictably with acyl chain length. Therefore, the specific retention time of Methyl octacosanoate allows for its unambiguous differentiation from its closest homologs, such as methyl hexacosanoate (C26) and methyl triacontanoate (C30). This specificity is critical for accurate lipid profiling in complex biological or industrial samples where precise identification of VLCFAs is required.

| Evidence Dimension | Gas Chromatography (GC) Retention Time |

| Target Compound Data | Specific, reproducible retention time characteristic of a C28:0 FAME. |

| Comparator Or Baseline | Shorter retention time than Methyl triacontanoate (C30:0); Longer retention time than Methyl hexacosanoate (C26:0). |

| Quantified Difference | Predictable, resolvable difference in retention time based on a two-carbon difference in chain length. |

| Conditions | Standard GC methods for FAME analysis (e.g., using a wax or polysiloxane-based column). |

For analytical labs, procuring this specific compound is non-negotiable for creating accurate calibration curves and positively identifying C28 fatty acids in samples.

Formulation of High-Temperature Organic Phase Change Materials (PCMs)

This compound is the right choice for developing thermal energy storage systems designed to operate consistently around 68 °C. Its specific melting point, higher than more common fatty esters, makes it suitable for applications in waste heat recovery, thermal regulation of industrial processes, and concentrated solar power systems where this temperature range is critical.

Certified Reference Material for Lipidomic and Food Chemistry Analysis

In analytical laboratories, high-purity Methyl octacosanoate serves as an essential reference standard for GC and GC-MS methods. Its procurement is necessary for the accurate identification and quantification of the C28:0 fatty acid (octacosanoic acid) in food products, biofuels, clinical samples, and other complex lipid mixtures where unambiguous peak identification is required.

Precursor for Synthesis of Specialty Waxes, Lubricants, and Surfactants

The compound's very-long-chain C28 backbone and process-friendly ester form make it a suitable intermediate for synthesizing specialty chemicals. Its improved solubility and lower melting point compared to the parent acid facilitate its use in non-aqueous reaction media for producing high molecular weight waxes, specialty lubricants, and non-ionic surfactants where the long alkyl chain imparts specific physical properties.

References

- [6] Savi, E., et al. Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM. *Materials* 11, 7 (2018).

- [24] Calati, C., et al. Phase change materials for thermal energy storage in industrial applications: A comprehensive review. *Applied Thermal Engineering* 219, 119427 (2023).